L(+)-tartaric acid; L-(+)-tartaric acid
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Overview
Description
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-, also known as (2R,3R)-2,3-dihydroxybutanedioic acid, is a stereoisomer of tartaric acid. This compound is a naturally occurring organic acid found in various plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant and antioxidant. The compound is also significant in the field of chemistry due to its chiral properties, making it a valuable reagent in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through several methods. One common method involves the oxidation of maleic acid using potassium permanganate under acidic conditions. Another method includes the hydrolysis of dimethyl (2R,3R)-2,3-dihydroxybutanedioate, which is obtained by the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with methanol .
Industrial Production Methods
Industrial production of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. This biotechnological approach is preferred due to its cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of (2R,3R)-2,3-dihydroxybutanedioic acid can yield butanediol.
Esterification: Reaction with alcohols in the presence of an acid catalyst forms esters, such as dimethyl (2R,3R)-2,3-dihydroxybutanedioate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Oxidation: Oxalic acid.
Reduction: Butanediol.
Esterification: Dimethyl (2R,3R)-2,3-dihydroxybutanedioate.
Scientific Research Applications
(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Serves as a standard for calibrating instruments in biochemical assays.
Medicine: Investigated for its potential antioxidant properties and its role in chelation therapy.
Industry: Employed in the food and beverage industry as an acidulant and stabilizer.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects involves its ability to chelate metal ions, thereby preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and metal ions, to inhibit oxidative stress and stabilize reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
DL-Tartaric acid: A racemic mixture of both enantiomers of tartaric acid.
Meso-tartaric acid: A stereoisomer of tartaric acid with a plane of symmetry.
Dimethyl (2R,3R)-2,3-dihydroxybutanedioate: An ester derivative of (2R,3R)-2,3-dihydroxybutanedioic acid.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and as a resolving agent for racemic mixtures. Its natural occurrence and biotechnological production also contribute to its significance in various industries .
Properties
Molecular Formula |
C8H12O12 |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C4H6O6/c2*5-1(3(7)8)2(6)4(9)10/h2*1-2,5-6H,(H,7,8)(H,9,10)/t2*1-,2-/m10/s1 |
InChI Key |
SXFBQAMLJMDXOD-AWYRBWEBSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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